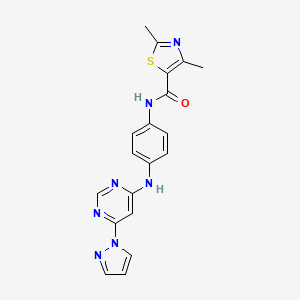
N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2,4-dimethylthiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2,4-dimethylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C19H17N7OS and its molecular weight is 391.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2,4-dimethylthiazole-5-carboxamide are FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs) . FLT3 is a receptor tyrosine kinase that plays a crucial role in hematopoiesis, the process by which blood cells are formed . CDKs, on the other hand, are a group of protein kinases that regulate the cell cycle .
Mode of Action
This compound interacts with its targets by inhibiting their activity . It binds to FLT3 and CDKs, preventing them from performing their normal functions . This inhibition disrupts the cell cycle and hampers the proliferation of cells .
Biochemical Pathways
The inhibition of FLT3 and CDKs by this compound affects several biochemical pathways. It suppresses the phosphorylation of retinoblastoma, FLT3, extracellular signal-regulated kinases (ERK), protein kinase B (AKT), and signal transducer and activator of transcription 5 (STAT5) . These proteins are involved in various cellular processes, including cell cycle progression, survival, and apoptosis .
Pharmacokinetics
It’s worth noting that the compound’s effectiveness against acute myeloid leukemia (aml) has been demonstrated in vivo, suggesting that it possesses favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The molecular and cellular effects of this compound’s action include the suppression of key proteins involved in cell cycle progression and survival, leading to the onset of apoptosis . In preclinical studies, the compound has shown potent antiproliferative activities against MV4-11 cells, a human myeloid leukemia cell line .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s important to note that the compound has demonstrated effectiveness in vivo, suggesting that it can function effectively within the complex environment of a living organism .
Properties
IUPAC Name |
2,4-dimethyl-N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7OS/c1-12-18(28-13(2)23-12)19(27)25-15-6-4-14(5-7-15)24-16-10-17(21-11-20-16)26-9-3-8-22-26/h3-11H,1-2H3,(H,25,27)(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILOCEKBCCQGGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
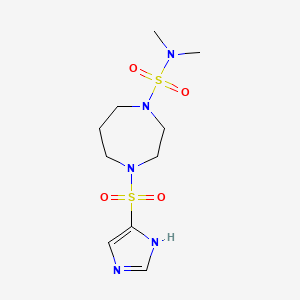
![6,8-Dichloro-3-methylimidazo[1,5-a]pyrazine](/img/structure/B2560105.png)
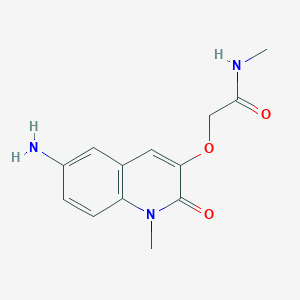
![N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2560107.png)
![3-Cyclopropyl-1-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2560109.png)
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-[(2,5-dimethylphenyl)sulfonylamino]benzoate](/img/structure/B2560110.png)
![1-[1,1'-Biphenyl]-4-yl-3-[4-(4-hydroxyphenyl)piperazino]-1-propanone](/img/structure/B2560112.png)
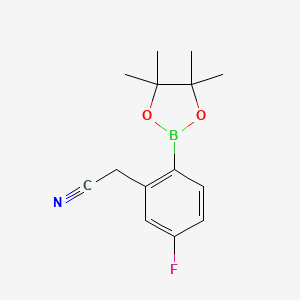
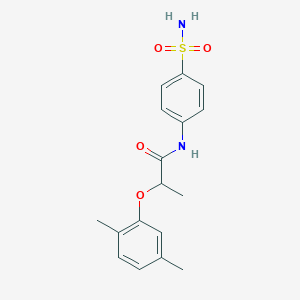
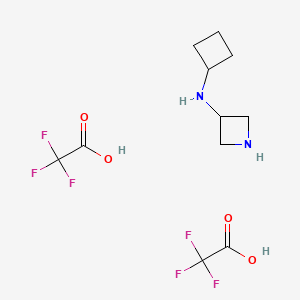
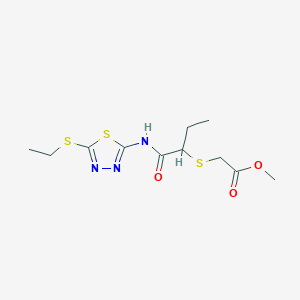


![3-(3-Methoxypropyl)-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2560122.png)
